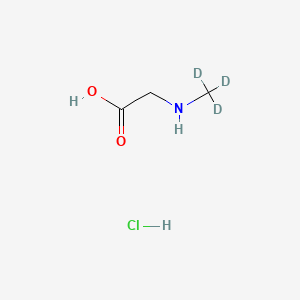

Iopromide-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

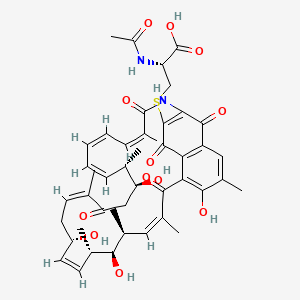

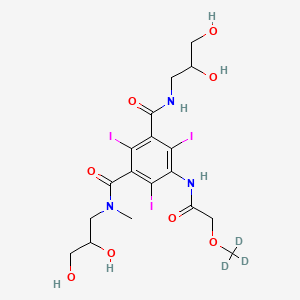

Iopromide-d3 is a labeled version of Iopromide . Iopromide is an iodinated contrast medium for X-ray imaging . It is a low osmolar, non-ionic contrast agent for intravascular use, meaning it is injected into blood vessels . It is marketed under the name Ultravist .

Molecular Structure Analysis

Iopromide has a molecular formula of C18H24I3N3O8 . The molecular weight is 791.112 Da and the monoisotopic mass is 790.869690 Da .Chemical Reactions Analysis

A study was found that discusses the degradation of Iopromide using sulfite activated with Mackinawite . The study found that 80% of Iopromide could be degraded in 15 minutes with 1 g L−1 FeS, 400 μmol L−1 sulfite at pH 8 . The reaction pathway involving H-abstraction and oxidative decarboxylation was proposed, based on product identification .Physical And Chemical Properties Analysis

Iopromide exhibits low osmolality and viscosity in aqueous solutions of high concentrations . It has a density of 2.2±0.1 g/cm3, a boiling point of 840.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.3 mmHg at 25°C .Aplicaciones Científicas De Investigación

Degradation of Iopromide

Iopromide (IOP), an iodinated X-ray contrast medium (ICM), is identified as a precursor to iodide disinfection byproducts that have high genotoxicity and cytotoxicity to mammals . ICM remains persistent through typical wastewater treatment processes and even through some hydroxyl radical-based advanced oxidation processes . In a study, mackinawite (FeS)-activated sulfite autoxidation was employed for the degradation of IOP-containing water . The experiment showed that eighty percent of IOP could be degraded in 15 min with 1 g L −1 FeS, 400 μmol L −1 sulfite at pH 8 .

Advanced Oxidation Processes

The degradation kinetics of iopromide, one of a group of iodinated X-ray contrast media (ICM), using advanced oxidation processes of ultraviolet/chlorination (UV/Cl 2) and UV/persulfate (UV/PS) oxidation were investigated . The results show that iopromide degradation fitted pseudo-first-order kinetics, and the rate constants were calculated as 2.20 (± 0.01) × 10 −1 min −1 and 6.08 (± 0.10) × 10 −2 min −1 in UV/Cl 2 and UV/PS, respectively .

Effect of Oxidant Concentrations

In the two systems, the degradation rates were positively correlated with the initial concentrations of HOCl and PS, respectively .

Effect of pH Values

In the UV/Cl 2 system, the degradation rate of iopromide reached a maximum at pH 7, while in the UV/PS system, pH had only a slight effect on the degradation rate .

Effect of Chloride and Bromide Concentrations

Chloride in water had a negligible effect on iopromide degradation, whereas bromide inhibited iopromide degradation in the UV/Cl 2 system .

Disinfection By-Product Formation

One carbonated and three nitrogenated disinfection by-products (C-DBP (chloroform) and N-DBPs (dichloroacetonitrile, trichloronitromethane, and trichloroacetone)) were detected at relatively high levels, along with three emerging iodinated DBPs (dichloroiodomethane, monochlorodiiodomethane, and triiodomethane) .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIEPBNLOQYER-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675979 |

Source

|

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iopromide-d3 | |

CAS RN |

1189947-73-6 |

Source

|

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)

![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)

![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)